molecular formula C13H18N2O2S2 B14337084 N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide CAS No. 105246-30-8

N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide

Cat. No.: B14337084
CAS No.: 105246-30-8
M. Wt: 298.4 g/mol
InChI Key: VFJDTURVFPJEMV-UHFFFAOYSA-N
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Description

N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with N,N-diethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl({[(diethylcarbamothioyl)sulfanyl]selanyl}sulfanyl)carbothioamide: Similar structure but contains selenium instead of sulfur.

    N-[(Diethylcarbamothioyl)sulfanyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzene ring.

Uniqueness

N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is unique due to the presence of both a methoxy group and a diethylcarbamothioyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

105246-30-8

Molecular Formula

C13H18N2O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

[(4-methoxybenzoyl)amino] N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H18N2O2S2/c1-4-15(5-2)13(18)19-14-12(16)10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

VFJDTURVFPJEMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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